2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid is a complex organic compound with a molecular formula of C16H11N3O3 and a molecular weight of 293.28 g/mol . This compound is characterized by the presence of a quinoxaline moiety linked to a benzoic acid derivative, making it a valuable molecule in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid typically involves the reaction of quinoxaline-2-carbaldehyde with 2-hydroxy-4-aminobenzoic acid under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is then refluxed for several hours, followed by purification through recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoxaline moiety, using reagents like halogens or alkylating agents. These reactions typically occur under mild conditions and result in the formation of substituted quinoxaline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinoxaline or benzoic acid moieties.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly those containing quinoxaline and benzoic acid derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the quinoxaline moiety is particularly significant due to its known biological activities.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical structure makes it valuable in the development of new materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. Additionally, the compound may exert its effects through the generation of reactive oxygen species, leading to oxidative stress and cell death in certain biological systems .
Comparación Con Compuestos Similares
2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid can be compared with other similar compounds, such as:
2-Hydroxyquinoline: This compound shares the quinoxaline moiety but lacks the benzoic acid derivative, resulting in different chemical and biological properties.
4-Hydroxyquinoline: Similar to 2-Hydroxyquinoline, this compound has a hydroxyl group at a different position, leading to variations in its reactivity and biological activities.
Quinoxaline-2-carbaldehyde: This precursor compound is used in the synthesis of 2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid and has distinct chemical properties due to the presence of the aldehyde group.
The uniqueness of 2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid lies in its combined quinoxaline and benzoic acid moieties, which confer specific chemical reactivity and potential biological activities not observed in the individual components .
Propiedades
Número CAS |
62294-79-5 |
---|---|
Fórmula molecular |
C16H11N3O3 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
2-hydroxy-4-(quinoxalin-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C16H11N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-9,20H,(H,21,22) |
Clave InChI |
GNSKLJWCLZTMQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC(=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.